

MMV688845: A Technical Overview of its Discovery, Origin, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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Introduction

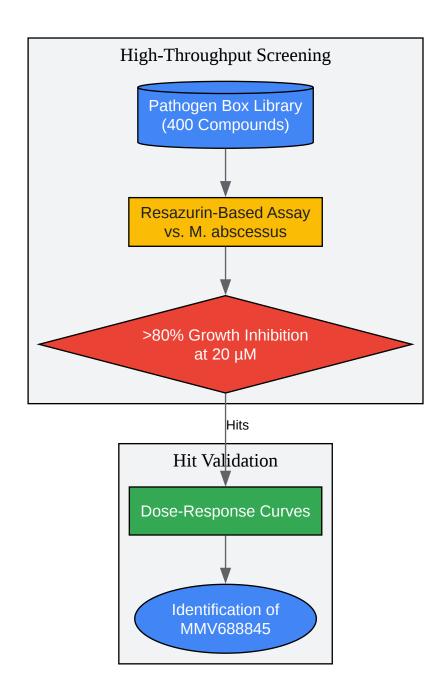
Infections caused by nontuberculous mycobacteria (NTM), particularly Mycobacterium abscessus, are a growing concern globally due to their intrinsic resistance to many common antibiotics.[1][2][3] The urgent need for novel therapeutics has driven screening efforts to identify new chemical entities with activity against this challenging pathogen.[1][2] This document provides a detailed technical overview of **MMV688845**, a promising lead compound identified for its potent anti-M. abscessus activity.

MMV688845, a synthetic phenylalanine amide, was originally identified as a hit against Mycobacterium tuberculosis.[1][4] It was subsequently screened as part of the Pathogen Box, a collection of 400 drug-like molecules active against neglected diseases, for its activity against M. abscessus.[3][5] This screening effort led to the identification of **MMV688845** as a viable candidate for further development.[3][5]

Discovery and Origin

The discovery of **MMV688845** as an anti-M. abscessus agent originated from a phenotypic screening campaign.[3][5] The Pathogen Box library was screened against M. abscessus using a resazurin-based live/dead assay.[3][5] Compounds that demonstrated greater than 80% growth inhibition at a single concentration of 20 µM were selected for further investigation.[5] **MMV688845** was one of the hit compounds that emerged from this initial screen and showed promising dose-response curves.[3][5]





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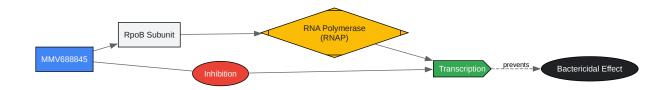
Discovery workflow for MMV688845.

Mechanism of Action

MMV688845 exerts its antimycobacterial effect by targeting the RNA polymerase (RNAP).[1][4] [6][7] Specifically, it inhibits the RpoB subunit of the RNAP, a mechanism analogous to its activity in M. tuberculosis.[1][2][4] This binding site is distinct from that of the rifamycins, a critical class of antibiotics that also target RpoB.[1][2] The emergence of spontaneous resistant



mutants of M. abscessus with mutations in the rpoB gene further validates RpoB as the target of MMV688845.[1][4]



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Mechanism of action of MMV688845.

In Vitro Efficacy

MMV688845 has demonstrated broad activity against the M. abscessus complex, including all three subspecies (M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, and M. abscessus subsp. bolletii) and various clinical isolates.[4]

Minimum Inhibitory Concentrations (MICs)

The MICs of MMV688845 have been determined against a panel of M. abscessus strains. The compound shows consistent activity across different strains and subspecies.

Strain	Subspecies	MIC (μM)
ATCC 19977	abscessus	7.5
Bamboo	massiliense	8
K21	abscessus	16
Clinical Isolate 1	abscessus	15
Clinical Isolate 2	massiliense	16
Clinical Isolate 3	bolletii	16



Data compiled from multiple studies.[4]

Bactericidal Activity

MMV688845 exhibits bactericidal activity against M. abscessus.[1][4] In time-kill assays, a concentration-dependent reduction in colony-forming units (CFU) was observed.[4] The minimum bactericidal concentration (MBC90) against the reference strain ATCC 19977 was determined to be 15 μ M, which is twice the MIC90.[4]

Synergy with Other Antibiotics

Checkerboard assays have been performed to assess the interaction of **MMV688845** with other antibiotics commonly used to treat M. abscessus infections. The compound shows synergistic effects with macrolides, such as clarithromycin, and additive effects with other anti-M. abscessus drugs.[1][4]

Combination	Interaction
MMV688845 + Clarithromycin	Synergy
MMV688845 + Rifabutin	Additive

Data from checkerboard assays.[1][4]

Experimental Protocols MIC Determination

The MIC of **MMV688845** was determined using the broth microdilution method in 7H9 medium. [4] A serial dilution of the compound was prepared in a 96-well plate. M. abscessus cultures were diluted to a final concentration of 5 x 10^5 CFU/mL and added to the wells. The plates were incubated at 37° C for 3-5 days. The MIC was defined as the lowest concentration of the compound that inhibited visible growth.[4]

Checkerboard Synergy Assay

The synergistic interaction of **MMV688845** with other antibiotics was evaluated using a checkerboard assay.[4] Serial dilutions of **MMV688845** were made along the x-axis of a 96-well



plate, and serial dilutions of the second antibiotic were made along the y-axis. The plates were inoculated with M. abscessus and incubated as described for MIC determination. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy (FICI \leq 0.5), additivity (0.5 < FICI \leq 4), or antagonism (FICI > 4).[8]

Isolation and Sequencing of Resistant Mutants

To confirm the target of **MMV688845**, spontaneous resistant mutants were isolated.[4] A high-density culture of M. abscessus was plated on 7H10 agar containing 4x the MIC of **MMV688845**. Colonies that grew after incubation were selected and re-streaked on drug-containing agar to confirm resistance. Genomic DNA was extracted from the resistant mutants, and the rpoB gene was amplified by PCR and sequenced to identify mutations.[4]

Conclusion

MMV688845 is a promising lead compound for the development of new treatments for M. abscessus infections.[1][2] Its novel mechanism of action, potent bactericidal activity, and synergistic interactions with existing antibiotics make it an attractive candidate for further preclinical and clinical development.[1][4] The data presented in this guide highlight the potential of **MMV688845** to address the unmet medical need for effective therapies against this multidrug-resistant pathogen.

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- To cite this document: BenchChem. [MMV688845: A Technical Overview of its Discovery, Origin, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779191#mmv688845-discovery-and-origin]

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